
2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone, also known as IPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPE belongs to the class of imidazole derivatives and has been shown to possess various biochemical and physiological effects, making it a promising candidate for further exploration. In
Mecanismo De Acción
The mechanism of action of 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. For example, 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense. Additionally, 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2 and iNOS. Additionally, 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress. In animal models, 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to reduce inflammation, oxidative stress, and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to possess various therapeutic properties, making it a promising candidate for further exploration. However, one of the limitations of 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone is not fully understood, which can make it challenging to design experiments to explore its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone. One area of interest is the exploration of its potential applications in the treatment of cancer. 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to explore its potential as a cancer therapeutic. Additionally, the mechanism of action of 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone needs to be further elucidated to design more targeted experiments. Another area of interest is the exploration of 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone's potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and neurodegenerative diseases. Further studies are needed to explore the efficacy and safety of 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone in these disease models.
Métodos De Síntesis
The synthesis of 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone involves the condensation reaction between 2-bromo-1-phenylethanone and 3,4-dihydropyrazole-5-carbaldehyde in the presence of ammonium acetate and copper powder. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified using column chromatography. The yield of 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone is typically around 60-70%, and the purity can be confirmed using NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to possess various therapeutic properties, including anti-inflammatory, antioxidant, and antitumor effects. It has been studied extensively in vitro and in vivo, and its potential applications in the treatment of various diseases have been explored. For example, 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, 2-Imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone has been shown to reduce inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-imidazol-1-yl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(10-17-9-7-15-11-17)18-8-6-13(16-18)12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZQQWVIDMWMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

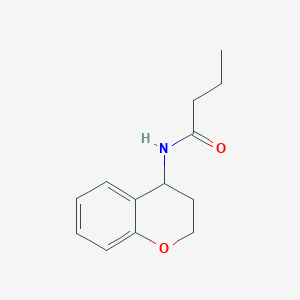
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)
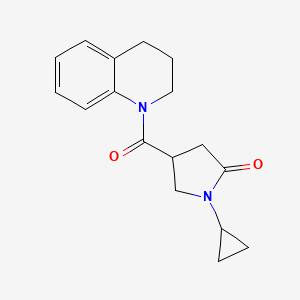
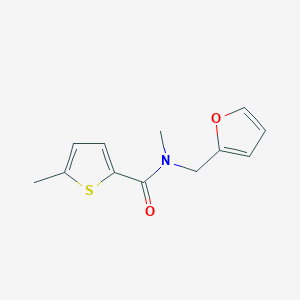
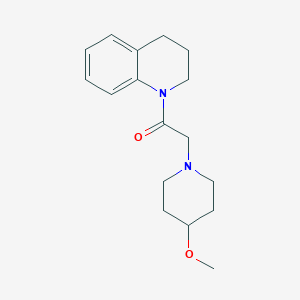
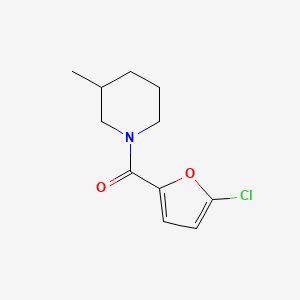
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)

![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
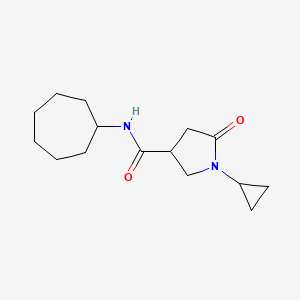
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)